2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2,4,5-trimethoxyphenyl)-, (E)-
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Overview
Description
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2,4,5-trimethoxyphenyl)-, (E)- is a synthetic organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2,4,5-trimethoxyphenyl)-, (E)- typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: Starting with an appropriate aldehyde and ketone to form the furanone ring.
Acetylation: Introducing the acetyl group at the 4-position.
Methoxylation: Adding methoxy groups to the phenyl ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including:
Catalysts: Using specific catalysts to increase reaction efficiency.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to maximize yield.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2,4,5-trimethoxyphenyl)-, (E)- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Halogenation or nitration of the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), Nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2,4,5-trimethoxyphenyl)-, (E)- has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2,4,5-trimethoxyphenyl)-, (E)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting specific enzymes involved in biological processes.
Receptor Binding: Binding to receptors and modulating their activity.
Signal Transduction: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-phenyl-: Lacks the methoxy groups on the phenyl ring.
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2,4-dimethoxyphenyl)-: Has fewer methoxy groups on the phenyl ring.
Uniqueness
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2,4,5-trimethoxyphenyl)-, (E)- is unique due to the presence of three methoxy groups on the phenyl ring, which may contribute to its distinct chemical and biological properties.
Properties
CAS No. |
88221-00-5 |
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Molecular Formula |
C15H18O6 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
(4S,5S)-4-acetyl-5-(2,4,5-trimethoxyphenyl)oxolan-2-one |
InChI |
InChI=1S/C15H18O6/c1-8(16)9-6-14(17)21-15(9)10-5-12(19-3)13(20-4)7-11(10)18-2/h5,7,9,15H,6H2,1-4H3/t9-,15+/m1/s1 |
InChI Key |
GUJUVEHFTFNMRH-PSLIRLAXSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC(=O)O[C@@H]1C2=CC(=C(C=C2OC)OC)OC |
Canonical SMILES |
CC(=O)C1CC(=O)OC1C2=CC(=C(C=C2OC)OC)OC |
Origin of Product |
United States |
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